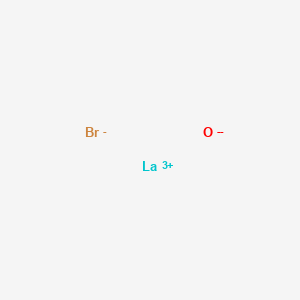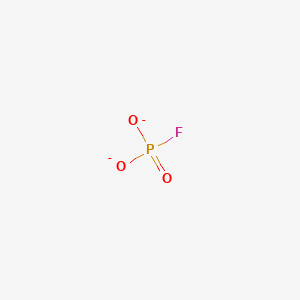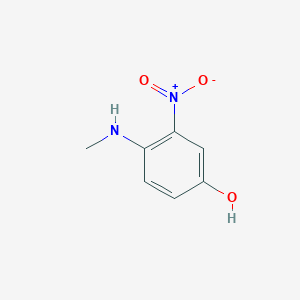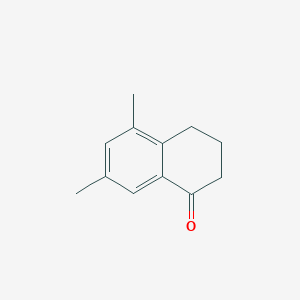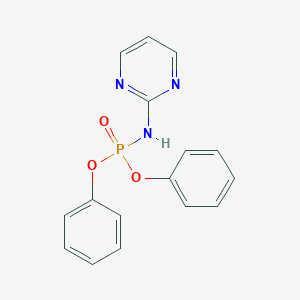
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester, also known as PyDPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. PyDPA is a potent inhibitor of metalloproteases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This makes PyDPA an important tool in the study of various biological processes, including cancer metastasis, inflammation, and tissue remodeling. In
Mécanisme D'action
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester works by inhibiting the activity of metalloproteases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester can prevent the breakdown of extracellular matrix proteins and promote tissue repair and regeneration. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of metalloproteases that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has several biochemical and physiological effects, including the inhibition of metalloprotease activity, the promotion of tissue repair and regeneration, and the reduction of inflammation. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been shown to have anti-tumor properties, as it can inhibit the activity of metalloproteases that are involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has several advantages for lab experiments, including its high purity and potency, its ability to inhibit the activity of multiple metalloproteases, and its ability to promote tissue repair and regeneration. However, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester also has some limitations, including its high cost and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester in scientific research. One area of interest is the development of Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester-based therapies for the treatment of cancer and other diseases. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester may be used in the development of new drugs that target metalloproteases and other enzymes involved in various biological processes. Finally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester may be used to study the role of metalloproteases in other biological processes, such as angiogenesis and neurodegeneration.
Méthodes De Synthèse
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester can be synthesized using a variety of methods, including the reaction of diphenylphosphoryl azide with 2-pyrimidylamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and yields a white crystalline solid with a high purity. Other methods include the reaction of diphenylphosphoryl chloride with 2-pyrimidylamine or the reaction of diphenylphosphoric acid with 2-pyrimidylamine.
Applications De Recherche Scientifique
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been widely used in scientific research to study the role of metalloproteases in various biological processes. For example, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been used to investigate the role of metalloproteases in cancer metastasis, as it has been shown to inhibit the activity of several metalloproteases that are involved in this process. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been used to study the role of metalloproteases in inflammation, tissue remodeling, and wound healing.
Propriétés
Numéro CAS |
10539-41-0 |
|---|---|
Nom du produit |
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester |
Formule moléculaire |
C16H14N3O3P |
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
N-diphenoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N3O3P/c20-23(19-16-17-12-7-13-18-16,21-14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H,(H,17,18,19,20) |
Clé InChI |
FGFZWTAFBHAOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Autres numéros CAS |
10539-41-0 |
Synonymes |
N-(2-Pyrimidinyl)phosporamidic acid diphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



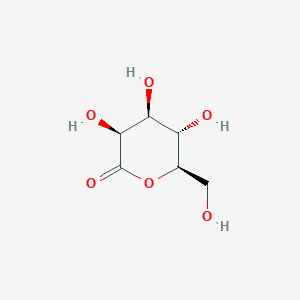
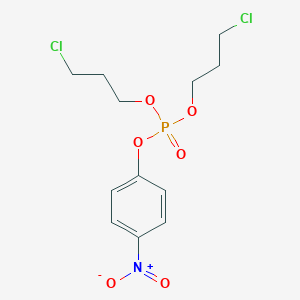
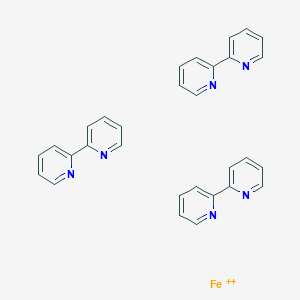
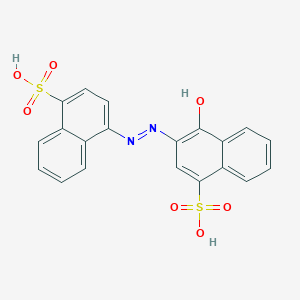
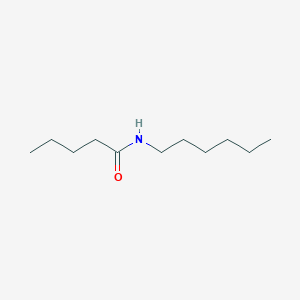

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
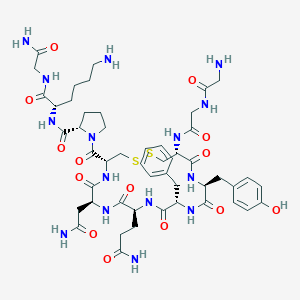
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
